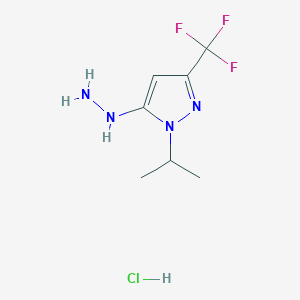

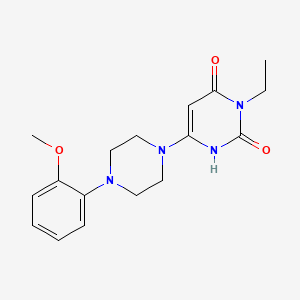

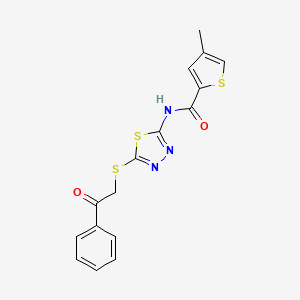

![molecular formula C15H11ClN2O B2814496 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde CAS No. 886361-80-4](/img/structure/B2814496.png)

1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as imidacloprid, a chloronicotinyl nitroguanidine insecticide . It belongs to the class of organic compounds known as nitroguanidines .

Synthesis Analysis

Photolysis in water gives 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine which are identified as main degradates together with a complex mixture of degradation products .Molecular Structure Analysis

The molecular formula of this compound is C15H11ClN2O . The InChI code is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.72 . It has a melting point of 136-138°C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 336.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Photocatalysis and Environmental Remediation

Photocatalysis involves using light to drive chemical reactions. Researchers have explored the photocatalytic degradation of pesticides and pollutants in water using this compound. For instance, a study investigated the degradation of imidacloprid (a common pesticide) in aqueous solutions, demonstrating its potential for environmental remediation .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. It is a type of ion channel that opens upon binding with acetylcholine, a neurotransmitter, allowing the flow of ions across the cell membrane .

Mode of Action

This compound acts as an agonist of the nAChR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the nAChR, mimicking the action of acetylcholine, which leads to the opening of the ion channel . This results in an influx of ions, causing depolarization and the initiation of an action potential .

Biochemical Pathways

The activation of the nAChR leads to the initiation of various downstream effects. The influx of ions can lead to the activation of various intracellular pathways, resulting in different cellular responses. For example, it can lead to muscle contraction in neuromuscular junctions or the release of neurotransmitters in the central nervous system .

Pharmacokinetics

These properties greatly influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

The activation of the nAChR by this compound can lead to various molecular and cellular effects. In insects, this can lead to overstimulation of the nervous system, resulting in paralysis and death . In humans, the effects can vary depending on the specific subtype of nAChR that is activated .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to bind to the nAChR .

Propriétés

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGASNBSYPGOSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(C=C3)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

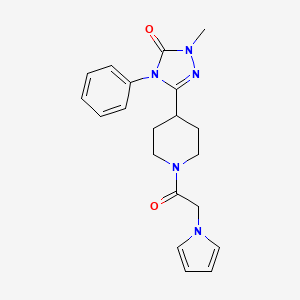

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)

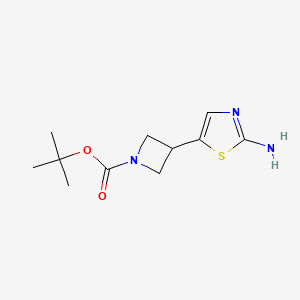

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)

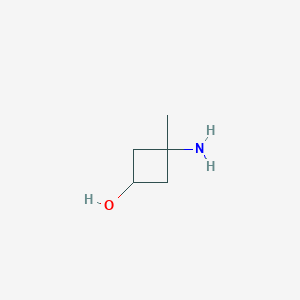

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)